molecular formula C12H16N2O B13301951 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13301951
M. Wt: 204.27 g/mol
InChI Key: WJSCYSZPXPEKHI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1536437-52-1) is a high-purity chemical compound featuring a 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a privileged structure in medicinal chemistry. With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . The tetrahydroquinoline core is a significant pharmacophore found in numerous natural products and pharmaceutical agents with a broad spectrum of biological activities. Research into THQ derivatives has identified compounds with potent antitumor, antibacterial, antifungal, anti-inflammatory, and antimalarial properties, making this scaffold a highly valuable template in drug discovery campaigns . The specific substitution pattern of this reagent—featuring a 6-ethyl group and a 4-aminomethyl moiety—provides a strategic handle for further synthetic modification and diversification. The primary amine group is particularly useful for creating amide bonds or sulfonamide linkages, facilitating the development of compound libraries for biological screening. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block to explore new chemical space in the search for inhibitors of enzymes or protein-protein interactions, and to develop potential therapeutic agents for various diseases .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(aminomethyl)-6-ethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(15)14-11/h3-5,9H,2,6-7,13H2,1H3,(H,14,15)

InChI Key

WJSCYSZPXPEKHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)CC2CN

Origin of Product

United States

Preparation Methods

Stereoselective Reduction of Precursor Heterocycles

Overview:
This method involves the reduction of heterocyclic intermediates such as quinolin-4-one derivatives, employing catalytic hydrogenation under specific conditions to achieve stereoselectivity. The process is advantageous for industrial scalability and stereochemical control.

Key Findings:

  • Stereoselective reduction cannot be effectively achieved using platinum, rhodium, ruthenium, sodium borohydride, or lithium aluminum hydride catalysts.
  • Palladium catalysts, especially in hydrogenation conditions, facilitate stereoselective reduction, yielding the desired tetrahydroquinoline derivatives with high stereocontrol.

Reaction Scheme:

  • Starting from (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-lH-quinolin-4-one oximes, stereoselective reduction with palladium catalysts yields the tetrahydroquinolin-2-one core.
  • Subsequent functionalization introduces the aminomethyl group at the 4-position.

Representative Data:

Step Catalyst Conditions Yield Reference
Reduction of heterocycle Palladium on carbon Hydrogen atmosphere, mild temperature High

Multistep Cyclization and Functionalization

Overview:
This approach involves constructing the tetrahydroquinoline core via cyclization of suitable amino precursors, followed by selective functionalization at the 4-position to introduce the aminomethyl group.

Key Steps:

  • Formation of N-acyl intermediates from aminoalkyl precursors.
  • Cyclization via Bischler–Nepieralski reaction or similar cyclization strategies.
  • Reductive amination to install the aminomethyl group at the 4-position.

Reaction Pathway:

  • Starting from 2-(3,4-dimethoxyphenyl)-ethylamine derivatives, the synthesis proceeds through acylation, cyclization, and reduction steps.
  • Catalytic hydrogenation or hydride reductions (e.g., DIBAL-H) are employed to achieve the tetrahydro framework.

Reaction Scheme:

Amino precursor → Acylation → Cyclization → Reduction → Functionalization at 4-position

Representative Data:

Step Reagents Conditions Yield Reference
Cyclization BF₃·OEt₂ Reflux Moderate
Reductive amination NaBH₃CN or similar Mild conditions Good

One-Pot Multicomponent Reactions

Overview:
Recent advances highlight the efficiency of multicomponent reactions (MCRs) for synthesizing tetrahydroquinoline derivatives, including the target compound, in a single operational step.

Methodology:

  • Combining aldehydes, amines, and cyclic diketones or related precursors in the presence of acid or base catalysts.
  • Microwave irradiation accelerates the reaction, reducing time and improving yields.

Reaction Scheme:

  • A typical MCR involves aldehyde, primary amine, and cyclic ketone or dihydroquinoline precursors, leading directly to the aminomethyl tetrahydroquinoline.

Representative Data:

Step Reagents Conditions Yield Reference
MCR Aldehyde + amine + cyclic diketone Microwave, acid catalyst 70-85%

Summary of Key Reaction Conditions and Yields

Method Catalyst/Reagents Typical Conditions Yield Range Advantages
Stereoselective reduction Palladium on carbon Hydrogenation, mild temperature >80% High stereocontrol, industrial scalability
Cyclization and functionalization BF₃·OEt₂, DIBAL-H Reflux, mild reduction 60-75% Versatile, allows functional group modifications
Multicomponent reactions Acid catalysts, microwave 100°C, microwave irradiation 70-85% Rapid, one-pot synthesis, high efficiency

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound’s quinoline core can interact with various enzymes, potentially inhibiting their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one with structurally related compounds, highlighting substituent patterns and molecular properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Synthetic Methods Physical State (Reported)
This compound (Target Compound) 4: Aminomethyl; 6: Ethyl $ \text{C}{13}\text{H}{18}\text{N}_2\text{O} $ 218.29* Likely reductive amination or alkylation Inferred: Oil or solid
4-(Aminomethyl)-6,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one 4: Aminomethyl; 6,8: Methyl $ \text{C}{12}\text{H}{16}\text{N}_2\text{O} $ 204.27 Reduction of nitro intermediates Not specified
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6: Amino; 7: Fluoro $ \text{C}9\text{H}9\text{FN}_2\text{O} $ 180.18 Catalytic hydrogenation of nitro groups Not specified
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one 1: Methyl; 6: Acetyl $ \text{C}{12}\text{H}{13}\text{NO}_2 $ 203.24 Friedel-Crafts acylation Solid (implied)
6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one 1,3: Methyl; 6: Amino $ \text{C}{11}\text{H}{14}\text{N}_2\text{O} $ 190.24 Cyclization and alkylation Not specified

*Calculated value based on structural analogy.

Impact of Substituents on Properties

  • Lipophilicity: Ethyl groups (target compound) increase lipophilicity compared to methyl (e.g., compound in ) or hydrophilic groups like amino ().
  • Solubility: Aminomethyl groups enhance water solubility, as seen in analogues like 6-amino-7-fluoro derivatives .
  • Steric Effects : Bulkier substituents (e.g., acetyl in ) may hinder binding to biological targets compared to smaller groups.

Biological Activity

4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a tetrahydroquinoline core with an aminomethyl group and an ethyl substituent. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O with a molecular weight of approximately 206.24 g/mol. The presence of the aminomethyl group enhances its reactivity, allowing for various derivatives to be synthesized.

Biological Activities

Research indicates that tetrahydroquinoline derivatives exhibit a range of pharmacological effects, including:

  • Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Studies suggest that these derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Cholinesterase Inhibition : Some derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. For instance:

  • Cholinesterase Inhibition : Molecular docking studies have demonstrated that the compound can bind effectively to the active site of AChE, potentially enhancing cholinergic transmission in the brain .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress in cells
AntimicrobialExhibits antibacterial and antifungal properties
Cholinesterase InhibitionPotentially treats neurodegenerative diseases

Case Studies

  • Antioxidant Study : A study on related tetrahydroquinoline compounds showed that they could significantly reduce reactive oxygen species (ROS) levels in vitro, indicating their potential as antioxidant agents.
  • Cholinesterase Inhibition : Research involving molecular dynamics simulations revealed that the compound binds stably to AChE, suggesting its potential efficacy as an Alzheimer’s treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Mannich Reaction : This method combines an amine with formaldehyde and a ketone or aldehyde to form the desired tetrahydroquinoline derivative.

Table 2: Related Compounds and Their Properties

Compound NameMolecular FormulaUnique Features
4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-oneC_{12}H_{16}N_2OSimilar structure; different substituents
6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-oneC_{11}H_{14}N_2OMethyl substituent; varied biological profile
4-Aminocoumarin DerivativesVariousSimilar aminomethyl group; different core structure

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one, and how can yield and purity be maximized?

Methodological Answer: Key steps include:

  • Catalytic hydrogenation : Reduce nitro intermediates (e.g., 6-nitro derivatives) using Pd/C under H₂ in ethanol, achieving yields up to 72.9% after purification via Biotage flash chromatography .
  • Reductive amination : Use LiAlH₄ in anhydrous THF to reduce carbonyl groups in intermediates, followed by quenching with NaOH to isolate products (e.g., 52% yield for compound 32) .
  • Purification : Column chromatography (silica gel) or recrystallization in methanol/CH₂Cl₂ mixtures improves purity (>95% by HPLC) .
    Critical factors : Reaction time (1–2 days), solvent choice (THF vs. ethanol), and catalyst loading (e.g., Pd/C at 10% w/w) significantly impact yield .

Q. How can spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Confirm substituent positions via characteristic shifts:
    • Ethyl group: δ 1.42–2.18 (m, CH₂CH₃) .
    • Aminomethyl protons: δ 3.03–3.29 (m, NH₂CH₂) .
  • ESI-MS : Verify molecular weight (e.g., [M+1]⁺ at m/z 260.2 for related tetrahydroquinolinones) .
  • HPLC : Assess purity (>99% for derivatives like compound 50) using C18 columns and MeOH/H₂O mobile phases .

Advanced Research Questions

Q. How do structural modifications at the aminomethyl or ethyl positions influence biological activity?

Methodological Answer:

  • Aminomethyl substitution : Replace with bulkier groups (e.g., thiophene-2-carboximidamide) to enhance enzyme inhibition (e.g., acetylcholinesterase IC₅₀ values improved by 10-fold in derivatives) .
  • Ethyl group effects : Fluorination at C6 (e.g., 8-fluoro derivatives) increases lipophilicity, improving blood-brain barrier penetration in neurological studies .
  • Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors, guided by PubChem structural data .

Q. How can researchers resolve contradictions in reported synthetic yields for tetrahydroquinolinone derivatives?

Methodological Answer:

  • Controlled variable analysis : Compare reaction conditions (e.g., compound 51: 15% yield with 8-fluoro vs. 69.4% for non-fluorinated analogs) . Contradictions often arise from steric hindrance or electron-withdrawing groups.
  • Catalyst optimization : Switch from Pd/C to PtO₂ for nitro reductions in sterically hindered substrates, improving yields by 20–30% .
  • Scale-up adjustments : Replace flash chromatography with fractional crystallization for large-scale synthesis, reducing solvent waste without compromising purity .

Q. What in silico strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model binding stability with receptors (e.g., NMDA receptors) over 100-ns trajectories .
  • Pharmacophore modeling : Align tetrahydroquinolinone cores with known inhibitors (e.g., memantine derivatives) using Schrödinger Phase .
  • ADMET prediction : Apply SwissADME to assess permeability (e.g., LogP ~2.5) and metabolic stability (CYP450 isoform interactions) .

Data Contradiction Analysis

Example : Discrepancies in yields for fluorinated vs. non-fluorinated derivatives (e.g., compound 51 at 15% vs. compound 50 at 69.4%) .
Resolution strategy :

  • Electron-deficient intermediates : Fluorine’s electron-withdrawing effect slows nucleophilic substitution; use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics.
  • Byproduct identification : LC-MS detects side products (e.g., dehalogenated species), prompting additive screening (e.g., KI to suppress elimination) .

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